
(3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the compound can be synthesized through ring-closing metathesis (RCM) followed by SN2 displacement reactions . The use of immobilized Pseudomonas cepacia lipase on diatomaceous earth (Amano PS-D) has been reported to provide excellent enantiomeric excess .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale enzymatic resolution processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry: Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds:
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
- (3R,4S)-3,4,5-Trihydroxy-4-methylpentylphosphonic acid
- (3R,4S)-4-Methyl-3-hexanol
Uniqueness: (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate stands out due to its specific stereochemistry and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic uses make it a unique and valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl (3R,4S)-3-hydroxyoxane-4-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
BGIAHZYXLDZSGH-WDSKDSINSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCOC[C@@H]1O |
SMILES canónico |
COC(=O)C1CCOCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


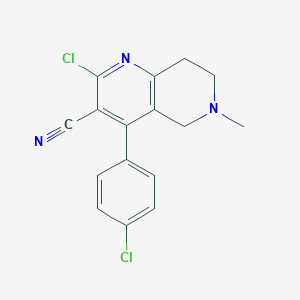
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
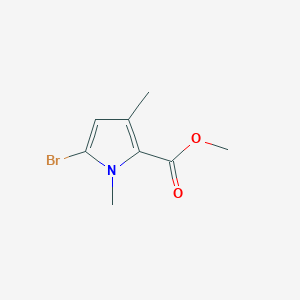


![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)
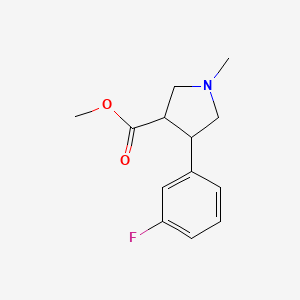

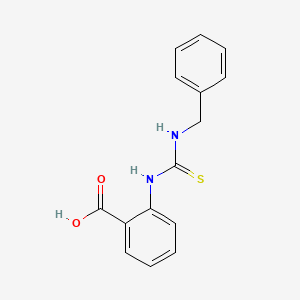
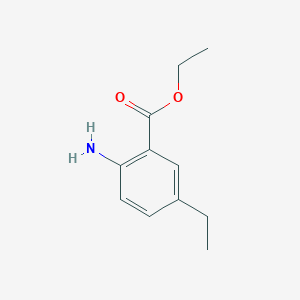
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)

